molecular formula C25H19F2N3O2S2 B2359371 2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326875-95-9

2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2359371
CAS No.: 1326875-95-9
M. Wt: 495.56
InChI Key: PISOFHSGDSWQML-UHFFFAOYSA-N
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Description

2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a useful research compound. Its molecular formula is C25H19F2N3O2S2 and its molecular weight is 495.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of benzothiazine derivatives, including 2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide, involves ring contraction and carbon-sulfur bond formation under mild conditions. These compounds are derived from readily available components like Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. Benzothiazine dioxides have been identified for their significant biological, medicinal, and industrial applications due to their pharmacological relevance (Fülöpová et al., 2015).

Chemical Properties and Reactions

The chemical properties and reactions of benzothiazine derivatives, including the targeted compound, have been extensively studied. For example, high-yield synthesis techniques have been developed that involve a sequence of almost quantitative reactions starting from commercially available materials, showcasing the efficiency and versatility of these compounds in chemical synthesis (Montis et al., 2008).

Biological Activities and Potential Applications

Benzothiazines have been explored for their biological activities, including their role as inhibitors of monoamine oxidase, an enzyme linked to neurological disorders. Synthesis methodologies involving multistep reactions have led to the development of new series of benzothiazine derivatives showing potential as selective inhibitors, underscoring their medicinal significance (Ahmad et al., 2019).

Medicinal Chemistry and Drug Design

Benzothiazine derivatives are highlighted in medicinal chemistry for their unique structural features, enabling a broad spectrum of biological and pharmacological activities. They are considered crucial for designing and synthesizing new therapeutic agents, particularly due to their novel mode of action, broad activity spectrum, and lower toxicity towards mammalian cells (Sharma et al., 2020).

Advanced Material Applications

Benzothiazine and its derivatives have been examined for their potential in advanced materials, including their solid-state fluorescence properties. Novel fluorescent compounds based on the benzothiazine framework have been synthesized, showing strong solid-state fluorescence, which could be beneficial for applications in materials science and engineering (Yokota et al., 2012).

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2S2/c1-16-6-8-17(9-7-16)14-30-22-5-3-2-4-20(22)24-23(34(30,31)32)13-28-25(29-24)33-15-18-10-11-19(26)12-21(18)27/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISOFHSGDSWQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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